Physicochemical Divergence from the Unsubstituted FAK-Inhibitor Parent (FAK-IN-7)
The 2,3-dimethoxy substitution increases molecular weight by +60.0 Da and elevates topological polar surface area by approximately +47 Ų relative to the unsubstituted N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide (FAK-IN-7). The target compound's TPSA of 102 Ų approaches the 140 Ų threshold commonly associated with oral bioavailability, whereas the parent's estimated TPSA (~55 Ų) falls well below it, potentially altering passive permeability and efflux susceptibility [1]. Additionally, the target's XLogP3-AA of 3.5 represents a moderate lipophilicity that balances solubility and membrane partitioning [1].
| Evidence Dimension | Molecular weight and TPSA |
|---|---|
| Target Compound Data | MW = 355.4 g/mol; TPSA = 102 Ų; XLogP3-AA = 3.5 [1] |
| Comparator Or Baseline | FAK-IN-7 (CAS 19948-85-7): MW = 295.36 g/mol; TPSA estimated ~55 Ų (based on core amide + thiadiazole scaffold) |
| Quantified Difference | ΔMW = +60.0 Da; ΔTPSA ≈ +47 Ų |
| Conditions | Computed values from PubChem (2025.09.15 release) and structural estimation |
Why This Matters
The altered physicochemical profile directly influences ADME properties and may confer differential kinase selectivity, making the compound a distinct starting point for lead optimization compared to the unsubstituted parent.
- [1] PubChem. Compound Summary for CID 3507878. View Source
